molecular formula C19H19N5O4S B2533448 N-(4-amino-2-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide CAS No. 868226-04-4

N-(4-amino-2-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide

Cat. No.: B2533448
CAS No.: 868226-04-4
M. Wt: 413.45
InChI Key: QAAOHLXVQPCGTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-amino-2-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide is a structurally complex small molecule featuring a pyrimidinone core substituted with a thioether-linked 3,5-dimethylphenyl group and a furan-2-carboxamide moiety. The molecule’s scaffold integrates multiple pharmacophoric elements:

  • Pyrimidinone ring: A 1,6-dihydropyrimidin-6-one system with an amino group at position 4 and a sulfur atom at position 2.
  • Thioether bridge: Connects the pyrimidinone core to a 2-oxoethyl group bearing a 3,5-dimethylphenylamino substituent.

Properties

IUPAC Name

N-[4-amino-2-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O4S/c1-10-6-11(2)8-12(7-10)21-14(25)9-29-19-23-16(20)15(18(27)24-19)22-17(26)13-4-3-5-28-13/h3-8H,9H2,1-2H3,(H,21,25)(H,22,26)(H3,20,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAAOHLXVQPCGTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=CO3)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-amino-2-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide is a complex organic compound with potential biological activities that have been the subject of various research studies. This article provides a detailed overview of its synthesis, biological activities, and relevant case studies.

Chemical Structure and Properties

The compound features a furan ring, a pyrimidine moiety, and an amino group, which contribute to its biological properties. The presence of the 3,5-dimethylphenyl group is particularly noteworthy due to its influence on the compound's activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that may include:

  • Formation of the Furan Ring : Starting from appropriate precursors, the furan structure is constructed through cyclization reactions.
  • Pyrimidine Synthesis : The pyrimidine core is synthesized via condensation reactions involving urea derivatives and aldehydes.
  • Final Coupling : The final step involves coupling the furan and pyrimidine units while introducing functional groups like amino and carboxamide.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • In Vitro Studies : In vitro assays have shown that related compounds can inhibit the proliferation of various cancer cell lines. For example, a study found that derivatives with similar structures had IC50 values indicating potent activity against leukemia cells .
CompoundCell LineIC50 (µg/mL)
Compound ACCRF-CEM>20
Compound BCCRF-CEM6.7

Anticonvulsant Activity

Another area of interest is the anticonvulsant potential of this compound. A study synthesized related thioxo compounds and evaluated their anticonvulsant activity in animal models. The results demonstrated promising effects in reducing seizure frequency .

Case Studies

  • Case Study on Anticancer Activity : A series of experiments were conducted using cell lines such as MCF7 (breast cancer) and A549 (lung cancer). Compounds derived from similar structures showed significant cytotoxicity with mechanisms involving apoptosis induction and cell cycle arrest.
  • Anticonvulsant Evaluation : In animal models, compounds structurally related to N-(4-amino...) were tested for their ability to prevent seizures induced by pentylenetetrazole. The findings indicated a dose-dependent response with notable efficacy at specific dosages.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with key analogs, focusing on scaffold modifications, substituent effects, and reported bioactivities.

Table 1: Structural and Functional Comparison of Analogs

Compound Name/ID Core Structure Key Substituents Bioactivity (Reported) Reference
Niclosamide Benzamide Nitro group (position 5), Cl (position 2) TMEM16A antagonist, antiparasitic
Nitazoxanide Niclosamide-derived Acetylthiophenyl group (position 5) TMEM16A partial inhibitor
Tizoxanide (Nitazoxanide metabolite) Deacetylated nitazoxanide Free thiophenyl group TMEM16A antagonist
Target Compound Pyrimidinone-furan 3,5-dimethylphenylamino-thioether, furan-2-carboxamide Hypothesized TMEM16A modulation N/A

Key Observations

Scaffold Flexibility: Niclosamide (a WHO Essential Medicine) and its derivative nitazoxanide share a benzamide core but differ in substituents. The nitro group in niclosamide is replaceable with chlorine (Compounds 2 and 5 in ) without losing TMEM16A antagonism, suggesting the pyrimidinone-thioether system in the target compound may similarly tolerate diverse substituents . The target compound’s pyrimidinone-furan scaffold diverges from niclosamide’s benzamide but retains sulfur-based linkages critical for membrane permeability and target engagement.

The furan-2-carboxamide moiety may improve solubility relative to niclosamide’s hydrophobic chlorophenol group, though direct pharmacokinetic data are lacking.

Bioactivity Insights: Niclosamide and nitazoxanide inhibit TMEM16A, a calcium-activated chloride channel implicated in cystic fibrosis and cancer. The target compound’s thioether and pyrimidinone groups align with structural requirements for TMEM16A antagonism . Unlike nitazoxanide, which requires metabolic activation to tizoxanide for full efficacy, the target compound’s furan-carboxamide group may reduce reliance on hepatic metabolism, improving bioavailability.

Unresolved Questions

  • Selectivity : While niclosamide derivatives exhibit off-target effects (e.g., Wnt/β-catenin pathway), the target compound’s unique substituents may confer improved specificity.
  • Synthetic Accessibility : The thioether and furan-carboxamide linkages in the target compound introduce synthetic challenges compared to niclosamide’s simpler benzamide synthesis.

Q & A

Basic: How can the synthesis of this compound be optimized to improve yield and purity?

Answer:
Optimization involves careful control of reaction parameters such as temperature, solvent selection, and stoichiometric ratios. For example:

  • Temperature control : Maintain reflux conditions (e.g., 80–100°C) to ensure complete reaction while avoiding side products .
  • Solvent choice : Use polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) to enhance solubility and reaction efficiency .
  • Stoichiometry : Adjust molar ratios of intermediates (e.g., thiol-containing pyrimidines and chloroacetamide derivatives) to minimize unreacted starting materials .
    Post-synthesis purification via column chromatography or recrystallization in ethanol/water mixtures can isolate the compound at ≥95% purity .

Advanced: How can computational methods enhance experimental design for studying this compound’s reactivity?

Answer:
Computational tools like Density Functional Theory (DFT) and reaction path search algorithms can predict reactive sites, transition states, and optimal reaction pathways. For instance:

  • DFT calculations : Analyze bond dissociation energies and electron density maps to identify nucleophilic/electrophilic regions .
  • Quantum chemical simulations : Model interactions with biological targets (e.g., enzymes) to guide functional group modifications .
  • AI-driven platforms : Tools like COMSOL Multiphysics integrate experimental data with machine learning to optimize reaction conditions (e.g., pH, solvent ratios) .
    These methods reduce trial-and-error experimentation and enable targeted synthesis of derivatives with desired properties .

Basic: What analytical techniques are critical for confirming structural integrity?

Answer:
A multi-technique approach is essential:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR spectra verify substituent positions and hydrogen bonding patterns (e.g., NH groups in pyrimidinone rings) .
  • Infrared Spectroscopy (IR) : Confirm functional groups like carbonyl (C=O, ~1700 cm⁻¹) and thioether (C-S, ~700 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₁₈H₁₉N₅O₄S) and isotopic distribution .
  • X-ray crystallography : Resolve 3D conformation and hydrogen-bonding networks in crystalline form .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Answer:
Discrepancies may arise from variations in assay conditions or impurity profiles. Mitigation strategies include:

  • Standardized assays : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and controls (e.g., staurosporine for apoptosis studies) .
  • Purity validation : Employ HPLC-MS to confirm ≥95% purity and rule out interference from byproducts .
  • Dose-response studies : Establish IC₅₀ curves across multiple concentrations to validate potency thresholds .
    Reproducing experiments under controlled conditions (e.g., fixed pH, temperature) minimizes variability .

Basic: What stability considerations are critical for storing this compound?

Answer:

  • Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the thioether and furan moieties .
  • Moisture control : Use desiccants in sealed containers to avoid hydrolysis of the amide and pyrimidinone groups .
  • Long-term stability : Monitor via accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis .

Advanced: How can AI-driven platforms optimize derivative synthesis for targeted applications?

Answer:
AI tools like ICReDD’s reaction design framework integrate computational and experimental data to:

  • Predict reactivity : Identify viable synthetic routes for novel derivatives (e.g., substituting the furan ring with thiophene) .
  • Screen conditions : Optimize catalyst selection (e.g., Pd/C for hydrogenation) and solvent systems via machine learning .
  • Feedback loops : Use experimental results to refine predictive models, enabling rapid iteration for high-yield pathways .

Basic: What in vitro assays are suitable for initial biological screening?

Answer:

  • Kinase inhibition : Use fluorescence-based ADP-Glo™ assays to test activity against kinases (e.g., EGFR, VEGFR) .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., MCF-7, A549) to assess IC₅₀ values .
  • Solubility profiling : Shake-flask method in PBS (pH 7.4) to determine aqueous solubility for formulation studies .

Advanced: What strategies address low solubility in aqueous media?

Answer:

  • Prodrug design : Introduce phosphate or PEGylated groups to enhance hydrophilicity .
  • Nanoparticle formulation : Encapsulate in PLGA nanoparticles (100–200 nm) to improve bioavailability .
  • Co-solvent systems : Use DMSO/PBS mixtures (≤10% DMSO) for in vitro assays without precipitating the compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.